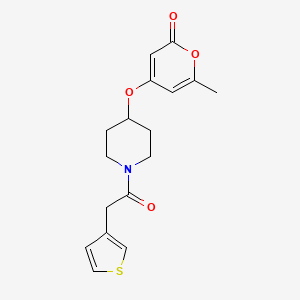

6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-8-15(10-17(20)21-12)22-14-2-5-18(6-3-14)16(19)9-13-4-7-23-11-13/h4,7-8,10-11,14H,2-3,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLDCAUSYBXFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyranone core, a piperidine moiety, and a thiophene ring. Its IUPAC name is 6-methyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyran-2-one. The molecular weight is approximately 333.4 g/mol, making it suitable for various biological assays.

Anticancer Properties

Research indicates that compounds similar to 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one exhibit significant anticancer activity. For instance, derivatives of pyranones have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. A study demonstrated that specific modifications to the pyranone structure could enhance cytotoxic effects against these lines, suggesting that this compound could be a candidate for further development in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methyl-Pyranone Derivative | MCF-7 | 12.5 |

| 6-Methyl-Pyranone Derivative | Bel-7402 | 15.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have indicated that similar compounds can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research on related pyranones has shown their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests that 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one could be useful in managing inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds structurally related to 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one:

-

Cytotoxicity Assays : In vitro studies showed that modifications to the piperidine ring significantly affected cytotoxicity against cancer cell lines.

- Example : A derivative with a different acetyl substituent exhibited an IC50 value of 10 µM against MCF-7 cells.

- Neuroprotective Studies : Animal models treated with related compounds showed improved memory retention in behavioral tests, indicating potential therapeutic benefits for cognitive disorders.

- Inflammation Models : In vivo studies demonstrated reduced edema in animal models of inflammation when treated with pyranone derivatives.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound’s analogs differ in three primary aspects: 1. Heterocyclic Ring Modifications: - Piperidin vs. Pyrrolidin vs. Azetidin: - Piperidine (6-membered ring) provides conformational flexibility, as seen in the target compound and BF90390 (C20H23NO4S, 373.47 g/mol) . - Azetidin (4-membered ring, CAS 1448522-61-9) enhances rigidity, which may improve target selectivity but reduce synthetic accessibility .

Substituent Functional Groups: Thiophen-3-yl Acetyl (Target Compound): The thiophene ring’s sulfur atom enhances π-π stacking and hydrophobic interactions. 5-Ethylthiophen-2-yl Sulfonyl (CAS 1795087-62-5): Sulfonyl groups are strongly electron-withdrawing, increasing acidity and hydrogen-bonding capacity .

Core Modifications: Pyridazinone (CAS 940364-43-2) replaces the pyranone core, altering hydrogen-bonding patterns and electronic distribution .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Analogs

Key Observations:

- Molecular Weight : Ranges from 305.4 (pyrrolidin analog) to 385.5 (ethoxyphenyl analog). Higher molecular weights may reduce bioavailability but improve target affinity.

- Lipophilicity : Methoxy and ethoxy substituents (e.g., CAS 1790200-80-4) likely increase logP values, favoring blood-brain barrier penetration .

- Electronic Effects : Sulfonyl and acetyl groups modulate electron density, influencing reactivity and metabolic stability .

Q & A

Basic: What are the key synthetic challenges in preparing 6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and how can they be addressed methodologically?

Answer:

The synthesis involves coupling the thiophene-acetyl-piperidine moiety to the pyranone core. Key challenges include:

- Steric hindrance during the piperidine-oxy linkage formation. Use bulky base catalysts (e.g., NaH) in anhydrous DCM to enhance nucleophilicity .

- Thiophene stability under acidic/basic conditions. Protect the thiophene ring via acetylation before coupling .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) is recommended to isolate the product with >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR : - and -NMR to verify the pyranone carbonyl (δ ~165-170 ppm) and thiophene protons (δ ~6.5-7.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]) and fragmentation patterns matching the acetyl-piperidine and pyranone moieties .

- FTIR : Validate the lactone (C=O stretch at ~1700 cm) and acetyl groups (C=O at ~1650 cm) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

- Standardized assays : Replicate studies under controlled conditions (e.g., consistent cell lines, MIC protocols) to eliminate variability .

- Dose-response profiling : Compare IC values across studies; discrepancies may arise from differential potency thresholds .

- Meta-analysis : Aggregate data from peer-reviewed sources (excluding low-quality datasets) to identify trends .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetic properties, such as metabolic stability?

Answer:

- In vitro microsomal assays : Use liver microsomes (human/rat) to monitor phase I metabolism (e.g., CYP450-mediated oxidation) .

- LC-MS/MS : Quantify metabolites and parent compound in plasma samples over time .

- Computational prediction : Tools like ADMET Predictor™ to estimate clearance and half-life .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Storage : Inert atmosphere (N) at –20°C to prevent degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets of kinases (e.g., EGFR) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR : Develop models correlating substituent electronegativity with inhibitory activity .

Basic: What are the optimal solvent systems for improving the compound’s aqueous solubility?

Answer:

- Co-solvents : Use DMSO (≤5% v/v) for in vitro assays .

- Surfactants : Polysorbate-80 (0.1% w/v) to enhance solubility in pharmacokinetic studies .

- pH adjustment : Solubility increases at pH >7 due to lactone ring opening .

Advanced: How can researchers design SAR studies to optimize the pyranone core for enhanced bioactivity?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO) at C-6 to stabilize the lactone ring .

- Piperidine modifications : Replace thiophene-acetyl with heteroaromatic groups (e.g., furan) and assess IC shifts .

- High-throughput screening : Test 50+ analogs in parallel using 96-well plate assays .

Basic: What experimental protocols are recommended for assessing the compound’s thermal stability?

Answer:

- TGA/DSC : Measure decomposition temperature (T) under N atmosphere .

- Forced degradation : Heat at 80°C for 24 hours and monitor purity via HPLC .

- Accelerated stability : Store at 40°C/75% RH for 1 month to simulate shelf-life .

Advanced: How can isotopic labeling (e.g., 14C^{14}C14C) aid in studying the compound’s metabolic pathways?

Answer:

- Synthesis : Incorporate at the pyranone carbonyl via insertion during lactonization .

- Autoradiography : Track metabolite distribution in rodent tissues .

- Mass balance studies : Quantify excreted vs. retained radioactivity in urine/feces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.